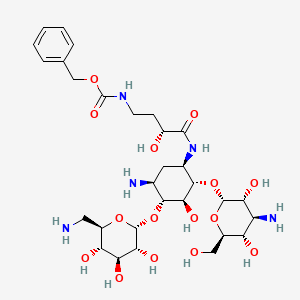

Cbz-Protected BB-K31

Beschreibung

Significance of Amine Protection in Multistep Synthetic Pathways

Multistep synthesis involves a sequence of chemical reactions designed to construct a target molecule from simpler starting materials. utdallas.edu A significant challenge in this process is managing the reactivity of various functional groups within a molecule. numberanalytics.com Amines, being highly reactive, can interfere with reactions targeting other parts of the molecule. utdallas.edu Protecting groups are chemical moieties that are temporarily attached to a functional group to block its reactivity. numberanalytics.comscielo.br This "masking" allows other chemical transformations to be carried out selectively on the molecule. numberanalytics.com

The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable without affecting the rest of the molecule. numberanalytics.com The use of protecting groups is a fundamental concept that provides chemists with better control over the intermediate steps of a synthesis. utdallas.edu For amines, protection is crucial to prevent unwanted side reactions, such as acylation, alkylation, and oxidation, thereby ensuring the desired product is obtained in high yield and purity. utdallas.eduontosight.ai By temporarily converting a reactive amine into a less reactive carbamate (B1207046) or amide, chemists can proceed with subsequent synthetic steps with greater confidence. utdallas.edutotal-synthesis.com

Historical Development and Evolution of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) protecting group was first introduced in the early 1930s by Max Bergmann and Leonidas Zervas. wikipedia.orgnumberanalytics.com This development was a revolutionary breakthrough in the field of peptide synthesis. wikipedia.org Prior to the introduction of the Cbz group, the controlled, stepwise synthesis of peptides was a formidable challenge due to the difficulty of selectively protecting the N-terminus of an amino acid while activating the C-terminus for peptide bond formation. wikipedia.org

The Bergmann-Zervas method, which utilized benzyl (B1604629) chloroformate (Cbz-Cl) to introduce the Cbz group, provided the first truly successful and general method for controlled peptide synthesis. wikipedia.org This innovation essentially launched the modern era of synthetic peptide chemistry and remained the dominant methodology for two decades. wikipedia.org The Cbz group is prized for its ability to suppress the nucleophilic and basic properties of the amine's lone pair of electrons and to prevent racemization of the protected amino acid. wikipedia.org

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com This forms a stable carbamate linkage. numberanalytics.com A key advantage of the Cbz group is its unique removal condition. It is stable to many acidic and basic conditions but can be cleaved under mild conditions by catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst). total-synthesis.com This orthogonality to other protecting groups makes it a valuable tool in complex syntheses. total-synthesis.com

Scope and Research Context of Cbz-Protected BB-K31 as a Synthetic Intermediate

Cbz-Protected BB-K31 is a synthetic intermediate used in the preparation of BB-K31, which itself is a semi-synthetic aminoglycoside antibiotic related to kanamycin (B1662678) A. vulcanchem.comdelta-f.com Aminoglycosides are a class of antibiotics that function by inhibiting bacterial protein synthesis. vulcanchem.com The "BB-K31" portion of the name refers to the core aminoglycoside structure.

The "Cbz-Protected" designation indicates that one or more of the amine groups on the BB-K31 molecule have been chemically modified with the benzyloxycarbonyl (Cbz) group. This protection is a critical step in the synthesis of modified BB-K31 analogs. vulcanchem.com By protecting the amine groups, chemists can selectively perform chemical reactions on other parts of the molecule, such as the hydroxyl groups, without interference from the highly reactive amines. vulcanchem.com

Once the desired modifications are complete, the Cbz group can be removed to yield the final, active aminoglycoside derivative. vulcanchem.com This strategy allows for the creation of a library of new BB-K31 analogs with potentially improved properties, such as enhanced efficacy against resistant bacteria or reduced toxicity. vulcanchem.com Therefore, Cbz-Protected BB-K31 is not a drug itself, but a vital building block in the research and development of new antibiotic candidates. vulcanchem.com

Chemical and Physical Properties of Cbz-Protected BB-K31

The properties of Cbz-Protected BB-K31 are defined by its complex structure, which combines the aminoglycoside core with the benzyloxycarbonyl protecting group.

| Property | Value |

| Molecular Formula | C₃₀H₄₉N₅O₁₅ |

| Molecular Weight | 719.735 g/mol |

| Core Structure | Aminoglycoside (Kanamycin derivative) |

| Protection Group | Benzyloxycarbonyl (Cbz) |

| Solubility | Soluble in polar solvents like DMF and DMSO |

| Stability | Sensitive to strong acids and bases; should be stored at -20°C |

Table compiled from search result vulcanchem.com.

Synthesis and Application of Cbz-Protected BB-K31

The synthesis of Cbz-Protected BB-K31 is a multi-step process that prioritizes the selective protection of amine groups to allow for further functionalization.

A representative synthetic protocol involves:

Amine Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). The reaction can be efficiently catalyzed, for instance by dodecatungstophosphoric acid, to achieve high yields. vulcanchem.com

Subsequent Functionalization: With the amines protected, other parts of the molecule, like hydroxyl groups, can be modified through reactions such as oxidation. vulcanchem.com

Deprotection: After the desired modifications are made, the Cbz group is typically removed via palladium-catalyzed hydrogenolysis to regenerate the free amine. vulcanchem.com

This protected intermediate is crucial for creating novel derivatives of BB-K31, which are investigated for their potential to overcome bacterial resistance mechanisms and for use in developing prodrugs with improved bioavailability. vulcanchem.com

Eigenschaften

Molekularformel |

C30H49N5O15 |

|---|---|

Molekulargewicht |

719.7 g/mol |

IUPAC-Name |

benzyl N-[(3R)-4-[[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]amino]-3-hydroxy-4-oxobutyl]carbamate |

InChI |

InChI=1S/C30H49N5O15/c31-9-16-20(39)22(41)23(42)29(47-16)49-25-13(32)8-14(26(24(25)43)50-28-21(40)18(33)19(38)17(10-36)48-28)35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16+,17+,18-,19+,20+,21+,22-,23+,24-,25+,26-,28+,29+/m0/s1 |

InChI-Schlüssel |

JQXYNLAQDATDFB-NQSZZTQXSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)O)N |

Kanonische SMILES |

C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Cbz Protected Bb K31

Strategies for Chemoselective N-Cbz Protection of BB-K31 Precursors

Chemoselective protection of amine functionalities is critical when dealing with multifunctional precursors of BB-K31. The goal is to mask a specific amine group, preventing it from participating in subsequent reactions while leaving other functional groups intact.

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl (B1604629) chloroformate, also known as benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl). wikipedia.orgyoutube.com The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of Cbz-Cl. This addition is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate (B1207046) and liberating hydrochloric acid (HCl), which must be neutralized by a base. total-synthesis.com

In addition to Cbz-Cl, other activated agents can be used, which can offer advantages depending on the specific substrate and desired reaction conditions. These include benzyl N-succinimidyl carbonate (Cbz-OSu), which can provide greater selectivity and milder reaction conditions in some cases. total-synthesis.comcommonorganicchemistry.com

Table 1: Common Cbz-Protecting Agents

| Reagent Name | Abbreviation | Structure | Key Features |

|---|---|---|---|

| Benzyl Chloroformate | Cbz-Cl, Z-Cl | PhCH₂OCOCl | Highly reactive; most common reagent. wikipedia.org |

| Benzyl N-succinimidyl carbonate | Cbz-OSu | PhCH₂OCO-OSu | Activated agent, can offer improved selectivity. commonorganicchemistry.com |

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the N-Cbz protection of BB-K31 precursors. Key parameters include the choice of base, solvent, and temperature.

Classic conditions, often referred to as Schotten-Baumann conditions, involve using an aqueous solution of a base like sodium carbonate or sodium bicarbonate at low temperatures (e.g., 0 °C) to neutralize the HCl byproduct. wikipedia.orgtotal-synthesis.com An organic solvent such as tetrahydrofuran (B95107) (THF) may be used to create a biphasic system to dissolve the starting material. commonorganicchemistry.com

Recent research has focused on developing more environmentally benign protocols. A highly efficient and chemoselective method for the N-Cbz protection of various amines has been demonstrated using water as the sole reaction medium at room temperature. ijacskros.com This approach eliminates the need for organic solvents, simplifies workup, and offers high yields, making it an attractive "green" alternative. ijacskros.com Other solvent systems like polyethylene (B3416737) glycol (PEG) have also been explored as eco-friendly reaction media. researchgate.net

Table 2: Representative Reaction Conditions for N-Cbz Protection

| Conditions | Base | Solvent | Temperature | Advantages |

|---|---|---|---|---|

| Schotten-Baumann | Na₂CO₃ or NaHCO₃ | Water / Organic Co-solvent | 0 °C | Standard, reliable method. wikipedia.orgtotal-synthesis.com |

| Organic Base | DIPEA, NMM | Dichloromethane (DCM), THF | 0 °C to Room Temp. | Homogeneous conditions. nih.gov |

| Aqueous Media | None required | Water | Room Temp. | Environmentally friendly, high chemoselectivity, simple workup. ijacskros.com |

In complex molecules like the precursors to BB-K31, which may contain multiple amine groups (e.g., primary vs. secondary, or electronically different amines), controlling which amine is protected (regioselectivity) is a significant challenge. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, often leading to their preferential protection. However, subtle differences in the electronic environment and steric accessibility of the various amino groups in the BB-K31 architecture can be exploited to direct the Cbz group to a specific site.

Furthermore, if the BB-K31 precursor contains stereocenters, the introduction of the bulky Cbz group can influence the stereochemical outcome of subsequent reactions. While the protection step itself does not typically alter existing stereocenters, the presence of the Cbz group can direct incoming reagents in later steps through steric hindrance, thereby controlling diastereoselectivity. Careful planning of the synthetic sequence is essential to leverage this effect to produce the desired stereoisomer of the final BB-K31 derivative.

Green Chemistry Principles in the Synthesis of Cbz-Protected BB-K31

The application of green chemistry principles to the synthesis of molecules like Cbz-Protected BB-K31 aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net Key principles relevant to this synthesis include the use of safer solvents, the application of catalysis over stoichiometric reagents, and the reduction of unnecessary derivatizations. nih.gov By focusing on these areas, synthetic routes can be developed that are not only more environmentally friendly but also often more efficient and cost-effective.

A significant advancement in the green synthesis of Cbz-protected amines is the move away from traditional volatile organic solvents towards solvent-free or aqueous reaction media. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. ijacskros.com

Research has demonstrated that the N-benzyloxycarbonylation of various amines can be performed efficiently in water at room temperature. ijacskros.com This method is notable for its mild conditions and high chemoselectivity. For instance, in the case of molecules containing both amine and hydroxyl groups, the reaction selectively protects the amine function. ijacskros.com Similarly, aliphatic amines can be selectively protected over aromatic amines. ijacskros.com The process typically involves stirring a mixture of the amine (representing the BB-K31 precursor) and benzyl chloroformate (Cbz-Cl) in water. ijacskros.com The reaction often proceeds to completion with high yields without the need for organic solvents for the reaction itself, although an organic solvent is typically used for product extraction. ijacskros.com

The table below summarizes the results for the Cbz-protection of various representative amines in an aqueous medium, illustrating the high efficiency and selectivity of this green methodology. ijacskros.com

| Entry | Amine Substrate | Time (min) | Yield (%) |

| 1 | Benzylamine | 10 | 95 |

| 2 | Cyclohexylamine | 10 | 94 |

| 3 | Aniline | 30 | 90 |

| 4 | 4-Chloroaniline | 35 | 88 |

| 5 | Ethanolamine | 15 | 92 |

Solvent-free conditions represent another important green chemistry strategy. For example, the use of Amberlyst-15, a solid acid catalyst, can facilitate the Cbz protection of amines under solvent-free conditions, often within minutes. researchgate.net This heterogeneous catalyst can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.net

The principle of using catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry, as it reduces waste by allowing a small amount of a substance to carry out a large number of transformations. nih.gov

Several catalytic systems have been developed for the efficient synthesis of Cbz-protected compounds.

Heteropoly Acids : Dodecatungstophosphoric acid hydrate (B1144303) has been shown to be an effective catalyst for the Cbz protection of aliphatic and aromatic amines using benzylchloroformate. researchgate.net These reactions are often fast, require no aqueous work-up, and provide excellent yields with only a small amount of catalyst (0.05 equivalents). researchgate.net

Iodine : Molecular iodine has emerged as a mild and convenient catalyst for three-component reactions to synthesize Cbz-protected β-amino ketones. researchgate.net This method involves the condensation of an aldehyde, a ketone, and benzyl carbamate, showcasing an atom-economical approach to constructing complex building blocks. researchgate.net

Micellar Catalysis : To overcome the low solubility of protected amino acids in water, designer surfactants like TPGS-750-M can be used. greentech.fr These surfactants form micelles in water, creating nano-sized reactors where the organic substrates can concentrate and react. This technique has been successfully applied to tandem Cbz-deprotection and peptide coupling reactions in a single aqueous medium, significantly reducing the environmental factor (E-Factor) associated with peptide synthesis. greentech.fr

Solid-Supported Catalysts : As mentioned, solid acid catalysts like Amberlyst-15 and silica (B1680970) sulfuric acid offer significant green advantages. researchgate.netresearchgate.net They are easy to handle, eliminate the need for corrosive liquid acids, and can be recycled multiple times without a significant loss of activity. researchgate.net

The table below provides a comparative overview of different catalytic approaches for Cbz protection.

| Catalyst | Reaction Type | Key Advantages |

| Dodecatungstophosphoric acid | N-Cbz Protection | Fast, high yield, no aqueous work-up. researchgate.net |

| Iodine | 3-Component Mannich Reaction | Mild conditions, atom economy. researchgate.net |

| β-Cyclodextrin | N-Cbz Protection in Water | Use of water as solvent, high yields, no by-products. researchgate.net |

| Amberlyst-15 | N-Cbz Protection | Solvent-free, reusable catalyst, rapid reaction. researchgate.net |

These green and catalytic methodologies represent significant progress in the sustainable synthesis of Cbz-protected building blocks. By prioritizing aqueous or solvent-free conditions and employing efficient, recyclable catalysts, the environmental impact of producing key chemical intermediates like Cbz-Protected BB-K31 can be substantially minimized.

Reaction Mechanisms and Chemical Transformations of Cbz Protected Bb K31

Detailed Mechanistic Pathways of Cbz Group Installation

The introduction of the Cbz protecting group onto the amine functionalities of BB-K31 is a critical step in its chemical modification. This process, known as N-benzyloxycarbonylation, transforms the nucleophilic and basic amine into a less reactive carbamate (B1207046). total-synthesis.comyoutube.com

The primary method for installing the Cbz group involves the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl). numberanalytics.com The mechanism commences with a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of benzyl chloroformate. numberanalytics.com This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group, to yield the stable Cbz-protected amine. numberanalytics.com

The high reactivity of benzyl chloroformate makes this reaction efficient. total-synthesis.com Alternatively, other activated Cbz agents like dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be utilized, offering different reactivity profiles and compatibility with various substrates. total-synthesis.com

Table 1: Common Reagents for Cbz Protection

| Reagent | Chemical Name | Leaving Group | Reactivity |

|---|---|---|---|

| Cbz-Cl | Benzyl chloroformate | Chloride (Cl⁻) | High |

| (Cbz)₂O | Dibenzyl dicarbonate | Benzyloxycarbonate | Moderate |

| Cbz-OSu | N-(Benzyloxycarbonyloxy)succinimide | N-Hydroxysuccinimide | Moderate |

This table outlines common reagents used for the installation of the Cbz protecting group, highlighting their respective leaving groups and general reactivity.

The reaction between an amine and benzyl chloroformate liberates hydrochloric acid (HCl). total-synthesis.com Therefore, a base is required to neutralize the acid and drive the reaction to completion. Common bases employed for this purpose include sodium bicarbonate, triethylamine (B128534), or pyridine (B92270). total-synthesis.comhighfine.com The choice of base depends on the specific substrate and reaction conditions.

In the context of complex molecules like BB-K31, achieving selective protection of specific amine groups can be challenging. To enhance reaction efficiency and selectivity, catalysts can be employed. For instance, a catalytic amount of dodecatungstophosphoric acid has been shown to facilitate the Cbz protection of amines in high yields, even in aqueous or organic solvents, while preserving the integrity of other sensitive functional groups like hydroxyls. vulcanchem.com

Mechanisms of Cbz Deprotection from BB-K31 Scaffolds

The most prevalent method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst. total-synthesis.com The mechanism proceeds in two main steps. First, the Cbz-protected amine undergoes hydrogenolysis to form toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then readily decarboxylates (loses CO₂) to furnish the free amine. total-synthesis.comtaylorfrancis.com

The selection of the catalyst is critical for the success of the reaction. fishersci.co.uk Palladium on activated carbon (Pd/C) is the most commonly used catalyst for this transformation. taylorfrancis.comfishersci.co.uk The type of Pd/C catalyst can significantly influence the reaction rate and selectivity. fishersci.co.uk For instance, a 10% Pd/C with an "eggshell" deposition of palladium is often preferred. fishersci.co.uk In cases where the substrate contains functionalities sensitive to reduction, such as aryl halides, careful catalyst selection is necessary to avoid undesired side reactions like dehalogenation. scientificupdate.com Using palladium(II) chloride (PdCl₂) as the catalyst can sometimes mitigate dehalogenation. highfine.com

Table 2: Common Catalysts for Cbz Deprotection via Hydrogenolysis

| Catalyst | Description | Typical Loading | Key Considerations |

|---|---|---|---|

| Pd/C | Palladium on activated carbon | 5-10% | Standard, efficient catalyst. taylorfrancis.comfishersci.co.uk |

| Pd(OH)₂/C | Palladium hydroxide (B78521) on carbon (Pearlman's catalyst) | 10-20% | Often more active than Pd/C. highfine.com |

| PdCl₂ | Palladium(II) chloride | Varies | Used to avoid dehalogenation of aryl halides. highfine.comhighfine.com |

This interactive table summarizes common catalysts used for the hydrogenolysis of Cbz groups, providing details on their description, typical loading, and important considerations for their use.

An alternative to using molecular hydrogen is transfer hydrogenation. total-synthesis.com In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. organic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexadiene. highfine.comorganic-chemistry.orgthieme-connect.com This technique is often milder and can be advantageous when handling gaseous hydrogen is impractical or when selectivity is a concern. organic-chemistry.org For example, microwave-assisted transfer hydrogenation using Pd/C and ammonium formate has been shown to be a rapid and efficient method for Cbz deprotection. thieme-connect.com

Another reductive approach involves the use of sodium in liquid ammonia (B1221849) (Na/NH₃), though this is a harsher method. highfine.com

While reductive methods are common, non-reductive strategies for Cbz deprotection are valuable when the substrate contains other reducible functional groups. scientificupdate.com

One such method involves the use of strong acids, such as hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI). highfine.com The mechanism with HBr involves protonation of the carbamate followed by an Sₙ2-type cleavage. total-synthesis.com However, these conditions are harsh and can affect acid-labile groups. total-synthesis.com The use of TMSI can also lead to the formation of reactive byproducts like benzyl iodide. scientificupdate.com

A milder, nucleophilic deprotection method has been developed using 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for substrates with functionalities sensitive to reduction or strong acids. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves a nucleophilic attack of the thiolate at the benzylic carbon of the Cbz group, leading to the formation of the free amine and a benzylated thiol byproduct. scientificupdate.com

Intramolecular and Intermolecular Reactivity of Cbz-Protected BB-K31

The reactivity of Cbz-Protected BB-K31 can be categorized into two main classes: reactions involving the Cbz-protected amine and its periphery, and reactions centered on the piperazine (B1678402) and pyridinyl functionalities.

Intramolecular Reactivity

While specific studies on the intramolecular reactivity of Cbz-Protected BB-K31 are not extensively documented, the inherent structural features suggest potential for several types of intramolecular reactions. These reactions are often triggered under specific conditions, such as thermal or chemical activation, leading to the formation of new cyclic structures.

One potential intramolecular transformation is cyclization. For instance, derivatives of pyroglutaminol containing a halogen have been shown to undergo enantiospecific intramolecular SN2 cyclization to form bicyclic morpholines and piperazines. thieme-connect.com This type of reaction highlights the possibility of forming new bridged structures within the BB-K31 framework under appropriate conditions.

Another relevant intramolecular process is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an internal nucleophile. nih.gov In the context of a complex molecule like Cbz-Protected BB-K31, if a carboxylic acid functionality were present or introduced, its conversion to an acyl azide could initiate a Curtius rearrangement, leading to the formation of cyclic ureas or other rearranged products. nih.gov For example, the synthesis of certain inhibitors has utilized the Curtius rearrangement to form a urea (B33335) functionality from a carboxylic acid via an intermediate Cbz-protected amine. nih.gov

Intermolecular Reactivity

The intermolecular reactivity of Cbz-Protected BB-K31 is more extensively explored, particularly focusing on the functionalization of the piperazine and pyridinyl rings, as well as reactions involving the Cbz group itself.

Reactions at the Piperazine and Pyridinyl Moieties: The N-(2-pyridinyl)piperazine substructure is a key site for intermolecular reactions. A notable example is the rhodium-catalyzed carbonylation at a C-H bond of the piperazine ring. In the presence of a rhodium catalyst, carbon monoxide, and ethylene, N-(2-pyridinyl)piperazines undergo dehydrogenation and subsequent propionylation at the C-H bond alpha to the nitrogen attached to the pyridine ring. acs.org The pyridinyl group plays a crucial directing role in this transformation, and the nature of the substituent on the other piperazine nitrogen influences the reaction's efficiency. acs.orgbeilstein-journals.org

The following table summarizes the rhodium-catalyzed carbonylation of various N-(2-pyridinyl)piperazines, which serves as a model for the potential reactivity of Cbz-Protected BB-K31.

| Entry | Piperazine Reactant | Product | Yield (%) |

| 1 | N-(2-Pyridinyl)piperazine | 1-(1-Propionyl-1,2,3,4-tetrahydropyrazin-1-yl)pyridin-2(1H)-one | 85 |

| 2 | N-Benzyl-N'-(2-pyridinyl)piperazine | 1-(4-Benzyl-1-propionyl-1,2,3,4-tetrahydropyrazin-1-yl)pyridin-2(1H)-one | 44 |

| 3 | N-(4-Methyl-2-pyridinyl)piperazine | 1-(1-Propionyl-1,2,3,4-tetrahydropyrazin-1-yl)-4-methylpyridin-2(1H)-one | 93 |

Table 1: Rhodium-Catalyzed Carbonylation of N-(2-Pyridinyl)piperazines. Data sourced from Murai et al., 1997. acs.org

Furthermore, the piperazine nitrogen not bearing the pyridinyl group is a nucleophilic center available for various coupling reactions, assuming it is not the site of the Cbz protection or has been deprotected. Syntheses of numerous piperazine-containing drugs involve the nucleophilic substitution of the piperazine nitrogen onto electrophilic partners. mdpi.comnih.govontosight.ai

Reactions Involving the Cbz Group: The Cbz group itself can participate in intermolecular reactions. N-Boc- and N-Cbz-protected amines can be directly converted into amides through a rhodium-catalyzed coupling with arylboroxines. researchgate.net This reaction circumvents the traditional two-step deprotection-condensation sequence. These chemoselective amidation reactions can proceed even at room temperature and are compatible with various functional groups. researchgate.net

Another important reaction is the direct amidation of aromatic compounds with isocyanate cations generated from carbamoyl (B1232498) salicylates, which are derivatives of Cbz-protected amines. researchgate.net This method allows for the formation of amides under mild conditions.

The following table presents examples of direct amidation of Cbz-protected amines, illustrating the potential for such transformations with Cbz-Protected BB-K31.

| Entry | Cbz-Protected Amine | Coupling Partner | Product | Yield (%) |

| 1 | N-Cbz-aniline | Phenylboroxine | N-Phenylbenzamide | 95 |

| 2 | N-Cbz-benzylamine | 4-Methoxyphenylboroxine | N-Benzyl-4-methoxybenzamide | 88 |

| 3 | N-Cbz-piperidine | Naphthylboroxine | 1-(Naphthalenecarbonyl)piperidine | 92 |

Table 2: Rhodium-Catalyzed Direct Amidation of Cbz-Protected Amines. researchgate.net

Additionally, the Cbz group can be cleaved to reveal the free amine, which can then undergo a plethora of intermolecular reactions. Common methods for Cbz deprotection include catalytic hydrogenation, which is generally mild and preserves other functional groups. organic-chemistry.org Once deprotected, the amine can be engaged in reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents, a common strategy in the synthesis of complex pharmaceutical agents. mdpi.com

Applications of Cbz Protected Bb K31 in Advanced Organic and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Biologically Active Molecules

Cbz-Protected BB-K31 serves as a stabilized precursor, primarily for the development of novel antibiotic prodrugs and other complex derivatives. vulcanchem.com The protection of key amine groups is critical, preventing their participation in undesired side reactions during subsequent synthetic steps, such as oxidation or acylation. vulcanchem.com This allows chemists to selectively manipulate other functional groups within the intricate aminoglycoside structure, paving the way for new analogs with potentially enhanced therapeutic profiles.

While BB-K31 is an aminoglycoside and not a classical peptide, its biological function involves binding to the bacterial ribosome, a mechanism it shares with some peptide antibiotics. vulcanchem.comnih.gov The synthesis of peptidomimetics—molecules that mimic the structure and function of peptides—often requires the precise control of amine reactivity. The use of urethane (B1682113) protecting groups like Cbz is fundamental in this field to prevent racemization and unwanted side reactions during amide bond formation. nih.gov

The Cbz group on BB-K31 serves an analogous purpose. It allows the complex aminoglycoside core to be treated as a building block, enabling its conjugation to other molecules or further functionalization without compromising the protected amine. The Cbz group can be selectively removed under specific conditions, typically mild catalytic hydrogenation, to unmask the amine for subsequent coupling reactions, a core tenet of both peptide and peptidomimetic synthesis. masterorganicchemistry.com

Cbz-Protected BB-K31 is a direct player in the semi-synthesis of derivatives based on natural products. BB-K31 itself is an analog of kanamycin (B1662678), a natural aminoglycoside antibiotic. vulcanchem.com The modification of natural products is a key strategy for developing new drugs with improved properties. The Cbz protecting group is instrumental in this process, enabling chemists to execute multi-step syntheses on complex scaffolds. numberanalytics.com For example, with the amines of BB-K31 protected, other parts of the molecule, such as hydroxyl groups, can be selectively oxidized or otherwise modified. vulcanchem.com This strategy can lead to the creation of novel antibiotic derivatives designed to overcome bacterial resistance mechanisms. The bulky Cbz group can also provide steric hindrance, directly preventing access by aminoglycoside-modifying enzymes that would otherwise inactivate the drug. vulcanchem.com

N-Cbz protected intermediates are versatile tools in the synthesis of nitrogen-containing heterocyclic compounds. total-synthesis.com While a direct cyclization of Cbz-Protected BB-K31 to form a new heterocyclic system is not prominently documented, the principles of its reactivity are widely applicable. For instance, Cbz-protected amines can be key components in multi-step syntheses that culminate in a cyclization step to form rings like piperidines, azepanes, or piperazates. rsc.orgrsc.orgmdpi.comnih.gov

A general strategy involves carrying the stable Cbz-protected amine through several reaction steps before a final deprotection and intramolecular cyclization. The Cbz group's stability to a range of reaction conditions makes it ideal for such complex synthetic sequences. numberanalytics.com Furthermore, reagents like benzyl (B1604629) chloroformate (Cbz-Cl) can be used to activate heterocyclic systems such as pyridines toward nucleophilic attack, highlighting the broader utility of Cbz chemistry in this area. total-synthesis.com

Development of Novel Synthetic Methodologies Utilizing Cbz-Protected BB-K31

The stability and reliable deprotection of the Cbz group make it highly suitable for incorporation into advanced synthetic methodologies, including reaction cascades and solid-phase synthesis.

Cascade reactions, where multiple chemical bonds are formed in a single operation, offer significant gains in efficiency and sustainability. Cbz-protected compounds are excellent candidates for these processes. For example, enzymatic cascades have been developed to synthesize Cbz-protected aminopiperidines and aminoazepanes in a one-pot reaction, which prevents the racemization of labile intermediates. rsc.orgrsc.orgresearchgate.net Another documented approach is a biocatalytic cascade that uses two different enzymes in one pot to sequentially remove two different protecting groups, one of which is Cbz. nih.gov An efficient four-component reaction has also been reported to produce Cbz-protected amines, integrating the protection step directly into a convergent synthesis. organic-chemistry.org These examples demonstrate that a stable intermediate like Cbz-Protected BB-K31 is well-suited for integration into streamlined, multi-step, one-pot procedures.

numberanalytics.comtotal-synthesis.comvulcanchem.commasterorganicchemistry.comvulcanchem.com| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Amine Protection | Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | Forms a stable carbamate (B1207046) to mask the amine functionality. | |

| Subsequent Functionalization (e.g., Oxidation) | RuCl₃/NaIO₄ | Modifies other parts of the molecule (e.g., hydroxyl groups) while the amine is protected. | |

| Amine Deprotection | H₂, Pd/C (Catalytic Hydrogenolysis) | Selectively removes the Cbz group to regenerate the free amine under mild, neutral conditions. |

Solid-phase synthesis, most notably Solid-Phase Peptide Synthesis (SPPS), revolutionized the creation of large peptides and other oligomers by anchoring the starting material to an insoluble resin support. peptide.com This approach relies on the concept of "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other. peptide.comiris-biotech.de

The three most common protecting group strategies in SPPS are based on the Cbz, Boc, and Fmoc groups. nih.gov The Cbz group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it a valuable component of an orthogonal protection strategy. total-synthesis.comhighfine.comiris-biotech.de An appropriately functionalized Cbz-Protected BB-K31 could be attached to a solid support, allowing for the stepwise assembly of complex structures on its framework. The Cbz-protected amine would remain inert throughout the synthetic cycles, ready to be unmasked at a later stage or during the final cleavage from the resin. acs.org This approach enables the high-throughput synthesis of libraries of complex molecules for drug discovery and other applications. nih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com | Stable to acid and base; orthogonal to Boc and Fmoc. total-synthesis.comhighfine.com |

| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) peptide.com | Stable to base and hydrogenolysis; widely used in Boc/Bzl SPPS strategy. nih.govpeptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Stable to acid and hydrogenolysis; cornerstone of modern Fmoc/tBu SPPS. iris-biotech.de |

Compound Names Mentioned

Alanine

Aminopiperidine

Aminoazepane

BB-K31

Benzyl chloroformate

Cbz-Protected BB-K31

Kanamycin

Piperazic acid

Piperidine

Spectroscopic and Analytical Characterization of Cbz Protected Bb K31

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Cbz-Protected BB-K31, providing insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer a preliminary overview of the chemical environment of the protons and carbons within the molecule. The ¹H NMR spectrum of Cbz-Protected BB-K31 is characterized by a complex pattern of signals corresponding to the aminoglycoside core, the butyryl side chain, and the multiple benzyloxycarbonyl (Cbz) protecting groups. The aromatic protons of the Cbz groups typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic protons present as a characteristic singlet or doublet around δ 5.0-5.2 ppm. The carbohydrate and cyclohexyl ring protons resonate in the more upfield region (δ 3.0-5.5 ppm), often with significant signal overlap. The ¹³C NMR spectrum complements this by showing characteristic signals for the carbonyl carbons of the Cbz groups (around δ 155-157 ppm) and the amide carbonyl (around δ 175 ppm).

Two-dimensional (2D) NMR techniques are crucial for deciphering the complex, overlapping signals in the 1D spectra and establishing unambiguous atomic connections.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the individual sugar rings and the cyclohexyl moiety of the BB-K31 core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of the carbon signals based on the more readily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for connecting the different structural fragments of Cbz-Protected BB-K31, such as linking the Cbz groups to their respective nitrogen atoms on the aminoglycoside scaffold and connecting the sugar rings to the central 2-deoxystreptamine (B1221613) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformational preferences of the molecule.

A representative dataset of assigned ¹H and ¹³C NMR chemical shifts for a fully Cbz-protected BB-K31 derivative is presented below.

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Cbz-Ar | 127.5-128.5 | 7.2-7.4 |

| Cbz-CH₂ | 66.8 | 5.1 |

| Cbz-C=O | 156.0 | - |

| Amide-C=O | 175.2 | - |

| Anomeric-C | 98.0-101.5 | 5.0-5.4 |

| Sugar/Cyclohexyl-C | 60.5-85.0 | 3.2-4.5 |

| Side Chain-CH₂ | 30.3-36.9 | 1.7-2.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of Cbz-Protected BB-K31 and confirming its elemental composition. Furthermore, fragmentation analysis provides valuable structural information that corroborates the data obtained from NMR spectroscopy.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of Cbz-Protected BB-K31. This is crucial for confirming that the correct number of Cbz groups has been attached to the BB-K31 core. The experimentally measured mass is compared to the calculated theoretical mass for the proposed chemical formula, with a high degree of agreement providing strong evidence for the identity of the compound.

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 1258.5551 | 1258.5548 |

| [M+Na]⁺ | 1280.5370 | 1280.5365 |

Note: The above data is representative for a fully protected (penta-Cbz) BB-K31 derivative.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of Cbz-Protected BB-K31 is typically characterized by the neutral loss of benzyl (B1604629) alcohol (108 Da) or toluene (B28343) (92 Da) from the Cbz groups, as well as cleavage of the glycosidic bonds. A notable fragmentation pathway for Cbz-protected amines in aminoglycosides has been identified, which helps in the structural characterization. mdpi.com The analysis of these fragmentation patterns allows for the confirmation of the sequence and connectivity of the sugar units and the location of the Cbz protecting groups.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |

| 1258.6 | 1150.5 | Loss of Benzyl alcohol |

| 1258.6 | 1122.5 | Loss of CO₂ from a Cbz group |

| 1258.6 | 988.4 | Cleavage of a terminal sugar unit |

| 1258.6 | 108.1 | Benzyl cation (C₇H₇)⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in Cbz-Protected BB-K31.

Infrared (IR) Spectroscopy: The IR spectrum of Cbz-Protected BB-K31 displays characteristic absorption bands that confirm the presence of key functional groups. A strong, broad band in the region of 3300-3500 cm⁻¹ is indicative of O-H and N-H stretching vibrations. The presence of the Cbz groups is confirmed by a strong absorption band around 1690-1720 cm⁻¹ corresponding to the urethane (B1682113) C=O stretch. The amide C=O stretch from the butyryl side chain is also observed in this region. Aromatic C=C stretching vibrations from the benzyl groups of the Cbz moieties are typically observed in the 1450-1600 cm⁻¹ range.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H / N-H Stretch | 3300-3500 |

| C-H Stretch (aromatic) | 3030-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=O Stretch (urethane) | 1690-1720 |

| C=O Stretch (amide) | 1640-1680 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Cbz-Protected BB-K31 is dominated by the absorption of the aromatic rings of the multiple Cbz groups. A strong absorption maximum is typically observed around 257 nm, which is characteristic of the benzenoid system. This absorption can be used for the quantitative determination of the concentration of Cbz-Protected BB-K31 in solution, following the Beer-Lambert law.

| Chromophore | λmax (nm) |

| Benzyl (Cbz group) | ~257 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

The rigorous characterization of synthetic peptides and their intermediates is paramount to ensure their quality, efficacy, and safety in any application. For Cbz-Protected BB-K31, a dipeptide derivative, chromatographic techniques are indispensable tools for verifying its chemical purity and stereochemical integrity. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, while specialized chiral chromatography methods are employed to determine the enantiomeric excess. Gas chromatography (GC) may also be considered, although its application to protected dipeptides presents specific challenges.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. mtoz-biolabs.com For Cbz-Protected BB-K31, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for determining purity. mtoz-biolabs.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. mtoz-biolabs.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. mtoz-biolabs.com More hydrophobic molecules, like Cbz-protected dipeptides, will have a stronger interaction with the stationary phase and thus a longer retention time. mtoz-biolabs.com

Impurities in a sample of Cbz-Protected BB-K31 could include starting materials that were not fully consumed, by-products from the coupling reaction, or degradation products. These impurities will likely have different polarities and therefore different retention times, allowing for their separation and quantification. The purity of the target peptide is determined by calculating the area of its peak as a percentage of the total area of all peaks in the chromatogram. mtoz-biolabs.com

A typical HPLC method for a Cbz-protected dipeptide like Cbz-Phe-Leu involves an ODS (octadecylsilyl) column and a mobile phase consisting of a mixture of an aqueous buffer (like triethylamine (B128534) solution adjusted to an acidic pH with phosphoric acid) and an organic solvent such as acetonitrile (B52724). mdpi.com Detection is commonly performed using a UV detector, as the carbobenzyloxy (Cbz) group and the peptide bonds absorb UV light. mdpi.com

Illustrative HPLC Purity Analysis of a Cbz-Protected Dipeptide

Since specific analytical data for Cbz-Protected BB-K31 is not publicly available, the following table represents a typical HPLC analysis for a similar compound, Cbz-Val-Ala-OH.

| Parameter | Condition |

| Instrument | Agilent 1200 series system or equivalent |

| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.08% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

Hypothetical Purity Data for Cbz-Protected BB-K31

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 3.2 | 1.5 | Impurity 1 (e.g., unreacted amino acid) |

| 2 | 8.9 | 98.2 | Cbz-Protected BB-K31 |

| 3 | 10.1 | 0.3 | Impurity 2 (e.g., diastereomer) |

Chiral Chromatography

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to confirm that the synthesis of Cbz-Protected BB-K31 has proceeded without racemization and to determine the enantiomeric (or diastereomeric) excess. Chiral chromatography is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of a chiral compound, leading to their separation. chiraltech.com

For N-protected amino acids and small peptides, several types of CSPs have proven effective. These include macrocyclic glycopeptide-based phases (e.g., Teicoplanin-based CHIROBIOTIC T) and zwitterionic ion-exchangers (e.g., CHIRALPAK® ZWIX(+)). chiraltech.comsigmaaldrich.com These phases offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, which contribute to chiral recognition. chromatographytoday.com

The determination of enantiomeric excess involves separating and quantifying the desired diastereomer from any undesired stereoisomers that may have formed during the synthesis. The mobile phase composition, which is often a mixture of organic solvents like methanol (B129727) or acetonitrile with acidic or basic additives, is optimized to achieve the best resolution between the stereoisomers. chromatographytoday.com

Example of Chiral HPLC Method for an N-Cbz-Amino Acid

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Hypothetical Enantiomeric Excess Data for Cbz-Protected BB-K31

Assuming BB-K31 is composed of two chiral centers, the analysis would aim to separate the desired diastereomer (e.g., L-L) from other possible diastereomers (L-D, D-L, D-D).

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 12.5 | 99.6 | Desired Diastereomer (e.g., Cbz-L-X-L-Y) |

| 2 | 14.8 | 0.4 | Undesired Diastereomer(s) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, its direct application for the analysis of protected dipeptides like Cbz-Protected BB-K31 is generally not feasible. This is due to the low volatility and thermal lability of peptides and their derivatives. sigmaaldrich.com The high temperatures required to volatilize these compounds in the GC inlet would likely cause them to decompose rather than enter the gaseous phase intact.

For GC analysis of amino acids, a derivatization step is mandatory to increase their volatility. sigmaaldrich.com This typically involves converting the polar functional groups (carboxyl and amino groups) into less polar, more volatile esters or silyl (B83357) derivatives. sigmaaldrich.com While methods exist for the GC analysis of amino acid enantiomers after derivatization with a chiral reagent, applying this to a dipeptide would first require hydrolysis of the peptide bond to break it down into its constituent amino acids. nih.gov This would be followed by derivatization of the resulting amino acid mixture. This approach would provide information about the enantiomeric purity of the starting amino acids but would not confirm the purity of the intact dipeptide or detect any diastereomers formed during the coupling step.

Therefore, while GC is a valuable tool in analytical chemistry, it is not a primary or direct method for the purity assessment or enantiomeric excess determination of intact Cbz-Protected BB-K31. HPLC remains the technique of choice for these critical analyses.

Computational and Theoretical Investigations of Cbz Protected Bb K31

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of Cbz-protected BB-K31 is essential for understanding its three-dimensional structure and flexibility. The core of BB-K31 retains the tripartite cyclitol-aminocyclitol-aminoglycoside architecture of kanamycin (B1662678) derivatives. vulcanchem.com The introduction of the bulky, aromatic Cbz group can significantly influence the conformational preferences of the molecule.

Conformational analysis of similar protected aminoglycosides has been performed using techniques like molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.gov For Cbz-protected BB-K31, these simulations would explore the rotational freedom around the glycosidic linkages and the orientation of the Cbz protecting group. The conformational landscape can reveal the most stable, low-energy conformers in different solvent environments. This is critical because the conformation of the aminoglycoside scaffold is a key determinant of its ability to bind to its biological target, the ribosomal A-site. ucsd.edumdpi.com

MD simulations can map the conformational free energy landscape, identifying the most populated conformational states. technion.ac.il For instance, studies on other protected glycosides have shown that protecting groups can shift the conformational equilibrium, which in turn affects reactivity and biological interactions. mdpi.commetu.edu.tr A hypothetical energy landscape for Cbz-protected BB-K31 might reveal a preference for conformations that differ from the unbound native antibiotic, potentially explaining its reduced activity.

Table 1: Hypothetical Conformational Analysis Data for Cbz-Protected BB-K31

| Computational Method | Key Finding | Implication |

| Molecular Mechanics (MM3) | Prediction of several low-energy conformers with distinct glycosidic torsion angles. | The Cbz group may stabilize conformations that are less favorable for ribosomal binding. |

| Molecular Dynamics (MD) | Simulation in explicit water shows the Cbz group partially shielding key hydroxyl groups through transient interactions. | Reduced solvent accessibility of key functional groups could alter binding affinity. |

| NMR Data Comparison | Comparison of simulated NOE contacts with experimental data for related compounds suggests a preferred orientation of the 2-deoxystreptamine (B1221613) ring. | Provides validation for the computational model and a more accurate picture of the solution-state structure. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a more detailed view of the electronic properties of Cbz-protected BB-K31, which are beyond the scope of classical molecular mechanics.

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules. For Cbz-protected BB-K31, DFT studies could be employed to model the deprotection step, which is a critical reaction in its synthetic application. By calculating the energy profile of the reaction pathway for the removal of the Cbz group (e.g., via hydrogenolysis), researchers can predict the activation energy and identify the transition state structure. researchgate.net This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.

Furthermore, DFT can be used to study the reactivity of different functional groups on the molecule. For example, by calculating the local reactivity descriptors such as Fukui functions or condensed-to-atom electrophilic and nucleophilic potentials, one could predict the most likely sites for further chemical modification. This is particularly relevant for a protected intermediate like Cbz-protected BB-K31, which is designed to undergo subsequent synthetic transformations.

Table 2: Hypothetical DFT Data for Cbz Deprotection

| Parameter | Calculated Value (kcal/mol) | Interpretation |

| Reaction Enthalpy (ΔH) | -25.5 | The deprotection reaction is predicted to be exothermic. |

| Activation Energy (Ea) | 15.2 | Provides a quantitative measure of the kinetic barrier for Cbz removal. |

| Transition State Geometry | Elongated C-O bond in the carbamate (B1207046). | Reveals the key structural features at the peak of the reaction energy profile. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties. researchgate.net For Cbz-protected BB-K31, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, could be used to calculate properties like the molecular dipole moment, polarizability, and vibrational frequencies. nih.gov

These calculations can also be used to study intramolecular interactions, such as hydrogen bonding and the n→π* interaction between the lone pair of an oxygen or nitrogen atom and the π-system of the Cbz group's carbonyl. acs.org Understanding these subtle electronic interactions is crucial for a complete picture of the molecule's structure and stability. While computationally expensive for a molecule of this size, fragment-based ab initio methods can make such calculations more tractable. researchgate.net

Docking and Molecular Dynamics Simulations (if relevant to target interactions)

Although the Cbz-protected form of BB-K31 is considered a precursor with reduced antibacterial activity, understanding any residual interaction with its biological target, the bacterial ribosome, is of interest. vulcanchem.comelifesciences.org Molecular docking could be used to predict the binding pose of Cbz-protected BB-K31 in the ribosomal A-site. metu.edu.tr Such studies on related aminoglycosides have provided detailed insights into their binding modes. nih.gov

A docking study would likely reveal that the bulky Cbz group creates steric clashes with the RNA backbone or ribosomal proteins, thus explaining its reduced affinity compared to the unprotected antibiotic. The results could be quantified by a docking score, which estimates the binding free energy.

Following docking, molecular dynamics simulations of the Cbz-protected BB-K31-ribosome complex could be performed to assess the stability of the predicted binding pose and to observe the dynamic interactions over time. technion.ac.il These simulations could reveal how the Cbz group affects the flexibility of the binding site and the key hydrogen bonding network that is crucial for the antibiotic's mechanism of action. mdpi.com

Table 3: Hypothetical Docking and MD Simulation Data

| Simulation Type | Target | Key Result | Interpretation |

| Molecular Docking | Bacterial Ribosomal A-site | Lower predicted binding affinity compared to unprotected BB-K31 due to steric hindrance from the Cbz group. | Provides a molecular basis for the reduced biological activity of the protected compound. |

| Molecular Dynamics | Cbz-BB-K31 in A-site | The Cbz group disrupts key hydrogen bonds between the aminoglycoside and the rRNA. | The protective group actively interferes with the canonical binding mode. |

Predictive Algorithms for Synthetic Accessibility and Optimization

The synthesis of complex molecules like Cbz-protected BB-K31 can be aided by predictive algorithms. vulcanchem.com Software tools can analyze the molecular structure and suggest potential synthetic routes by applying known chemical reactions in a retrosynthetic manner. researchgate.netacs.orgasm.org For a molecule like Cbz-protected BB-K31, these algorithms could help in planning the multi-step synthesis, including the selective protection and deprotection of its various functional groups.

Furthermore, computational tools can predict key physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of Cbz-protected BB-K31 and its potential derivatives. nih.govresearchgate.netuq.edu.au While the protected form is not intended as a final drug, predicting its properties can be useful for handling and purification. For subsequent derivatives synthesized from this intermediate, ADMET prediction is a critical step in the drug discovery pipeline to identify candidates with favorable drug-like properties.

Table 4: Hypothetical Predictive Algorithm Output

| Property Predicted | Value | Significance |

| Synthetic Accessibility Score | 6.5 (on a scale of 1-10, 10 being most difficult) | Indicates a challenging but feasible synthesis, guiding the need for expert synthetic planning. |

| Predicted LogP | 1.8 | Suggests moderate lipophilicity, which may influence solubility and purification methods. |

| Number of Predicted Metabolites | 5 | Highlights potential metabolic liabilities for derivatives, guiding future design to improve stability. |

| Predicted Toxicity Risk | Low | Provides an early indication that the core scaffold is likely to be well-tolerated. |

Emerging Research Directions and Future Outlook for Cbz Protected Bb K31

Innovations in Cbz Protection and Deprotection Techniques

The carboxybenzyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, including in the preparation of complex molecules like BB-K31. vulcanchem.comtotal-synthesis.comwikipedia.org It renders amines less reactive and is stable to a variety of reaction conditions, which is essential during multi-step syntheses. total-synthesis.comresearchgate.net Innovations in the methods for both the introduction (protection) and removal (deprotection) of the Cbz group are continually being sought to improve efficiency, yield, and environmental friendliness.

Traditionally, Cbz protection is achieved using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com Recent advancements have explored alternative reagents and conditions. For instance, the use of Cbz₂O or activated agents like Cbz-OSu provides more options depending on the specific substrate. total-synthesis.com Environmentally benign methods, such as using catalytic amounts of molecular iodine in methanol (B129727) or employing heterogeneous catalysts like Amberlyst-15 under solvent-free conditions, have been developed to offer high yields and simple product separation. researchgate.net

For deprotection, the classic method is hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst (Pd/C). total-synthesis.com This method is effective but can be slow and requires specialized equipment for handling hydrogen gas. thalesnano.com Innovations in this area focus on milder and more versatile techniques. For example, transfer hydrogenation using "H₂ donors" can be an alternative to using molecular hydrogen directly. total-synthesis.com

A significant development is the use of nucleophilic deprotection protocols. One such method employs 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C. organic-chemistry.orgnih.govchemistryviews.org This approach is particularly advantageous for substrates with functionalities that are sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection conditions. organic-chemistry.orgnih.govchemistryviews.org Another novel method involves the radical cleavage of N-Cbz groups using tributylstannyl radicals, which selectively deprotects amides and nitrogen-containing heteroaromatic rings over basic amines. acs.org

These innovative techniques offer chemists a broader toolkit for working with Cbz-protected compounds like BB-K31, enabling more efficient and selective synthetic strategies.

Integration with Automated Synthesis and Continuous Flow Processes

The integration of Cbz-protected intermediates, such as BB-K31, into automated synthesis and continuous flow processes represents a significant step forward in chemical manufacturing. These technologies offer improved reproducibility, safety, and efficiency compared to traditional batch methods. beilstein-journals.orgresearchgate.net

Automated synthesis platforms, like the originally developed ChemKonzert, have been successfully used for the solution-phase synthesis of versatile intermediates, including those with Cbz protection. beilstein-journals.org This automation allows for repetitive processes to be performed with high precision, freeing up chemists to focus on more complex challenges. beilstein-journals.org For example, the automated synthesis of Garner's aldehyde analogues with Cbz protection has been demonstrated, showcasing the feasibility of incorporating Cbz-protected building blocks into automated workflows. beilstein-journals.org

Continuous flow chemistry is another powerful tool being applied to reactions involving Cbz-protected compounds. Flow reactors offer enhanced safety by containing pyrophoric catalysts in sealed cartridges and generating hydrogen in situ from water. researchgate.net This technology has been effectively used for the rapid and efficient deprotection of Cbz groups via hydrogenation. thalesnano.comresearchgate.net For instance, the H-Cube® continuous flow reactor has been shown to efficiently remove Cbz groups, dramatically reducing reaction times compared to batch methods. thalesnano.com

In the context of peptide synthesis, a field where Cbz protection is common, automated flow reactor technology has been developed for the sequence-specific synthesis of α-peptides using Cbz-protected N-carboxyanhydrides (Cbz-NCAs). akjournals.com This approach combines the coupling reaction in a micro-channel reactor with in-line purification and rapid, clean deprotection of the Cbz group via hydrogenolysis in a packed-bed reactor. akjournals.comjlu.edu.cn This integrated system allows for stoichiometric amidation and catalytic deprotection, significantly reducing the consumption of raw materials. jlu.edu.cn

Chemoenzymatic Approaches for Cbz Protection/Deprotection

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is an emerging area that offers high selectivity and milder reaction conditions for the manipulation of protecting groups like Cbz. rsc.org Enzymes, as biocatalysts, can perform specific transformations on complex molecules without affecting other sensitive functional groups. rsc.org

For Cbz deprotection, specific enzymes known as "deprotectases" or "Cbz-ases" have been identified and utilized. rsc.orgresearchgate.net For example, an enzyme from Sphingomonas paucimobilis has been shown to selectively hydrolyze the Cbz group from protected amino acids. researchgate.net The gene for this enzyme has been identified and expressed in E. coli, making it more accessible for synthetic applications. researchgate.net Researchers have also developed biocatalytic cascades for the one-pot, two-step deprotection of doubly protected amino acids, combining an esterase to remove one protecting group and a Cbz-ase for the other. rsc.org

Enzymatic methods can also be applied to the protection step, although this is less common. Biocatalysis can offer an attractive approach for conducting synthetic reactions in aqueous media. researchgate.net

In the synthesis of complex natural products and their intermediates, chemoenzymatic strategies have proven to be highly valuable. For instance, in the synthesis of N-hydroxy-N-succinylcadaverine (HSC), an intermediate in the biosynthesis of a siderophore, a key step involves the hydrogenolysis of a Cbz protecting group, which can be accomplished efficiently using Pearlman's catalyst. mdpi.comresearchgate.net The subsequent enzymatic steps are then carried out on the deprotected intermediate. mdpi.com Similarly, in the chemoenzymatic synthesis of complex N-glycans, the Cbz group on an asparagine residue can be removed by hydrogenation at the final stage to allow for further modifications. nih.gov

The high selectivity of enzymes makes chemoenzymatic approaches particularly suitable for the synthesis and modification of complex molecules like BB-K31, where precise control over reactive sites is paramount. acs.org

Potential Role in Material Science and Supramolecular Chemistry

The unique structural features of Cbz-protected building blocks, including Cbz-protected BB-K31, open up possibilities for their application in material science and supramolecular chemistry. The Cbz group itself, with its aromatic phenyl ring, can participate in non-covalent interactions that drive the self-assembly of molecules into organized supramolecular structures. mdpi.commdpi.com

In the field of supramolecular chemistry, which studies the organization of molecules into larger, ordered assemblies, amino acids and peptides are widely used as building blocks. mdpi.comresearchgate.net The modification of these building blocks with protecting groups like Cbz can significantly influence their self-assembly behavior. mdpi.com For example, Cbz-protected amino acids have been shown to form hydrogels, which are three-dimensional networks capable of holding large amounts of water. mdpi.com These hydrogels can be designed to be responsive to stimuli such as pH, allowing for the controlled release of encapsulated molecules. mdpi.com

The ability of Cbz-protected compounds to form ordered structures is also relevant to material science. The biphenyl (B1667301) core present in some Cbz-protected molecules can enable properties like vertical alignment in nematic phases, which is important for applications such as liquid crystal displays (LCDs). Furthermore, the incorporation of Cbz-protected amino acids into polymers can impart specific properties to the resulting materials. rsc.org

While the direct application of Cbz-protected BB-K31 in these fields is still an area for future exploration, the principles established with other Cbz-protected building blocks suggest a promising potential. The combination of the complex aminoglycoside structure of BB-K31 with the self-assembly-directing properties of the Cbz group could lead to the development of novel functional materials and supramolecular systems with unique biological or physical properties.

Q & A

Q. What are the established synthetic routes for Cbz-Protected BB-K31, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves carbobenzyloxy (Cbz) protection of the amine group in BB-K31 using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 benzyl chloroformate to amine) and inert atmospheres (N₂/Ar) to prevent side reactions. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm Cbz-group integration. Contaminants like deprotected byproducts are minimized by maintaining pH >7. For reproducibility, detailed protocols should specify solvent choice (THF vs. DCM), temperature control (±2°C), and quenching methods .

Q. How is Cbz-Protected BB-K31 characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural characterization relies on tandem MS (ESI or MALDI-TOF) for molecular weight confirmation, complemented by 2D NMR (COSY, HSQC) to resolve stereochemistry and Cbz-group attachment. Purity is quantified via reverse-phase HPLC (≥95% peak area) with UV detection at 254 nm. X-ray crystallography may resolve ambiguous configurations, though crystallization conditions (e.g., solvent polarity, slow evaporation) must be optimized. Researchers should cross-validate data against synthetic intermediates to rule out epimerization or residual solvents .

Q. What in vitro biological assays are used to evaluate Cbz-Protected BB-K31’s activity, and how are controls designed?

Methodological Answer: Common assays include MIC (minimum inhibitory concentration) testing against Gram-positive pathogens (e.g., S. aureus), with Mueller-Hinton broth microdilution per CLSI guidelines. Positive controls (vancomycin) and vehicle controls (DMSO ≤1%) are mandatory. For cytotoxicity, mammalian cell lines (e.g., HEK293) are treated with serial dilutions, and viability is measured via MTT assays. Data should include triplicate runs, SD/SE values, and p-values from ANOVA or t-tests to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Cbz-Protected BB-K31 across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., inoculum size, incubation time) or compound solubility. A systematic approach includes:

- Reproducing experiments using standardized protocols (e.g., CLSI M07-A11).

- Validating compound stability via LC-MS post-assay to check for degradation.

- Comparing solvent effects (e.g., DMSO vs. saline) on activity. Meta-analyses of published datasets should account for batch-to-batch variability in compound synthesis, which can be mitigated by reporting detailed synthetic protocols and QC data .

Q. What strategies optimize the solubility and bioavailability of Cbz-Protected BB-K31 without compromising its antimicrobial activity?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while monitoring MIC shifts.

- Prodrug modification : Introduce labile esters (e.g., acetyl) at non-critical hydroxyl groups, followed by enzymatic cleavage studies.

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) and assess release kinetics via dialysis membranes. Bioavailability is tested in murine models with pharmacokinetic profiling (Cₘₐₓ, AUC₀–₂₄) .

Q. How do researchers validate the mechanism of action of Cbz-Protected BB-K31 against resistant bacterial strains?

Methodological Answer:

- Transcriptomic profiling : RNA-seq of treated vs. untreated S. aureus to identify dysregulated pathways (e.g., cell wall synthesis, efflux pumps).

- Binding assays : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., penicillin-binding proteins).

- Resistance induction : Serial passage experiments under sub-MIC conditions to monitor mutation rates. Mutant strains are sequenced (Illumina MiSeq) to identify resistance-conferring SNPs .

Methodological and Ethical Considerations

Q. What are the best practices for ensuring reproducibility in Cbz-Protected BB-K31 research?

Methodological Answer:

- Publish full synthetic protocols, including raw NMR/HPLC data in supplementary materials.

- Use reference standards (e.g., USP-grade reagents) and calibrate equipment (e.g., HPLC pumps) pre-experiment.

- Adhere to FAIR data principles: Store datasets in repositories like Zenodo with DOI links, ensuring metadata includes experimental variables (pH, temperature, solvent lot numbers) .

Q. How should researchers address ethical considerations when handling data on Cbz-Protected BB-K31’s toxicity?

Methodological Answer:

- Follow institutional review board (IRB) protocols for in vivo studies, including humane endpoints (e.g., weight loss ≥20%).

- Anonymize and encrypt raw data using GDPR/CCPA-compliant tools (e.g., LabArchives with AES-256 encryption).

- Disclose conflicts of interest (e.g., funding from antimicrobial drug developers) in publications .

Data Presentation and Literature Review

Q. What tabular formats are recommended for comparing Cbz-Protected BB-K31’s activity against analogs?

Methodological Answer: Use standardized tables with columns for:

- Compound ID (IUPAC name, batch number).

- MIC values (µg/mL) against reference strains.

- Cytotoxicity (IC₅₀ in µg/mL).

- Key spectral data (e.g., ¹H NMR shifts for Cbz protons). Highlight statistically significant differences (p<0.05) with asterisks and provide confidence intervals. Tables should be machine-readable (CSV/Excel supplements) for meta-analyses .

Q. How can researchers systematically review prior literature on Cbz-Protected BB-K31 while avoiding citation bias?

Methodological Answer:

- Use Boolean search strings in PubMed/Scopus: (“Cbz-Protected BB-K31” OR “BB-K31 carbobenzyloxy”) AND (synthesis OR mechanism OR bioactivity).

- Screen studies using PRISMA guidelines, excluding non-peer-reviewed sources.

- Perform citation chaining with tools like Web of Science to identify overlooked studies. Critical appraisal tools (e.g., CASP) assess bias in methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.